Cas no 2229659-90-7 (2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine)
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine
- EN300-1939452
- 2229659-90-7
-
- Inchi: 1S/C10H10F3N/c11-9-3-1-8(2-4-9)5-6-10(12,13)7-14/h1-6H,7,14H2/b6-5+
- InChI Key: ITYAIFMFMNAGOZ-AATRIKPKSA-N
- SMILES: FC(/C=C/C1C=CC(=CC=1)F)(CN)F
Computed Properties
- Exact Mass: 201.07653381g/mol
- Monoisotopic Mass: 201.07653381g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 26Ų
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939452-0.05g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1939452-0.1g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1939452-0.25g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1939452-0.5g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1939452-1.0g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1939452-2.5g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1939452-5.0g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1939452-10.0g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1939452-1g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1939452-5g |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine |
2229659-90-7 | 5g |
$3396.0 | 2023-09-17 |
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine
Introduction to 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine (CAS No: 2229659-90-7)
2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine, identified by its CAS number 2229659-90-7, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are widely recognized for their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The structural features of this molecule, including its double bond and amine functional group, make it a versatile scaffold for the development of novel bioactive agents.
The fluorine atoms in 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine play a crucial role in enhancing the metabolic stability and lipophilicity of the compound. These properties are often critical for optimizing drug delivery and improving therapeutic efficacy. In recent years, there has been a growing interest in fluorinated compounds due to their favorable interactions with biological targets, such as enzymes and receptors. The amine group in this molecule also provides a site for further functionalization, allowing chemists to explore diverse chemical modifications that could lead to the discovery of new pharmacological entities.
Recent studies have highlighted the potential of 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine as a building block for the synthesis of inhibitors targeting various disease-related pathways. For instance, researchers have investigated its utility in developing small-molecule modulators of kinases and other enzymes involved in cancer metabolism. The fluorophenyl moiety present in the structure is particularly noteworthy, as it has been shown to improve binding affinity and selectivity in several drug candidates. This underscores the importance of structural optimization in medicinal chemistry, where subtle changes can lead to significant improvements in drug-like properties.
The synthesis of 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as cross-coupling reactions and transition-metal catalysis, have been employed to construct the complex framework of this molecule. The use of fluorinated reagents and intermediates is common in these processes, reflecting the growing sophistication of synthetic methodologies in modern pharmaceutical research.
In addition to its pharmaceutical applications, 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine has shown promise in materials science and agrochemical research. The unique electronic properties conferred by its fluorine content make it a valuable component in designing advanced materials with specific functionalities. Furthermore, its structural motifs have inspired the development of novel pesticides and herbicides that target plant-specific enzymes while minimizing environmental impact.
The long-tail keyword "fluorinated amine compound" encapsulates many aspects of this molecule's significance. Fluorinated amines are known for their broad spectrum of biological activities and their role as key intermediates in drug discovery. The presence of both fluorine atoms and an amine group makes 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine a particularly interesting candidate for further exploration. Researchers are continuously investigating new synthetic routes and applications for this compound, aiming to unlock its full potential in medicine and beyond.
One area where this compound has seen notable success is in the development of antiviral agents. The ability of fluorinated compounds to interfere with viral replication has been well-documented, making them attractive candidates for treating infectious diseases. Studies have demonstrated that derivatives of 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine can inhibit key viral enzymes by altering their conformation or blocking substrate binding. Such findings highlight the importance of fluorinated molecules in combating emerging pathogens.
The future prospects for 2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine are promising, with ongoing research focusing on expanding its applications across multiple therapeutic areas. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery process by predicting novel derivatives with enhanced properties. Additionally, collaborations between academia and industry are likely to foster innovation by leveraging expertise from different domains.
In conclusion, 2,2-difluoro-4-(4-fluorophenyl)but-3-en...-1-am ine (CAS No: 2229659-90-7) represents a fascinating example of how structural complexity can be harnessed to develop bioactive molecules with significant therapeutic potential. Its unique combination of fluorine atoms and an amine group makes it a valuable asset in pharmaceutical research, with applications ranging from oncology to antiviral therapy. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play an increasingly important role in shaping the future of medicine.
2229659-90-7 (2,2-difluoro-4-(4-fluorophenyl)but-3-en-1-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)